molecular formula C17H10ClFN2O3 B4915098 (5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4915098
M. Wt: 344.7 g/mol
InChI Key: ONZXCPIOKCTWNU-NTEUORMPSA-N
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Description

(5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a 1,3-diazinane ring substituted with a 4-chlorophenyl group and a 3-fluorophenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione can be achieved through a multi-step process involving the following key steps:

    Formation of the 1,3-diazinane ring: This can be accomplished by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the diazinane ring with a 4-chlorophenyl group, typically using a halogenation reaction.

    Introduction of the 3-fluorophenylmethylidene group: This can be achieved through a condensation reaction between the diazinane derivative and a 3-fluorobenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the diazinane ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

(5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used as a tool compound in biological studies to understand its interactions with biological targets.

    Industrial Applications: The compound is studied for its potential use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-bromophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
  • (5E)-1-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
  • (5E)-1-(4-chlorophenyl)-5-[(3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Uniqueness

(5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to the presence of both a 4-chlorophenyl group and a 3-fluorophenylmethylidene group

Properties

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN2O3/c18-11-4-6-13(7-5-11)21-16(23)14(15(22)20-17(21)24)9-10-2-1-3-12(19)8-10/h1-9H,(H,20,22,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZXCPIOKCTWNU-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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